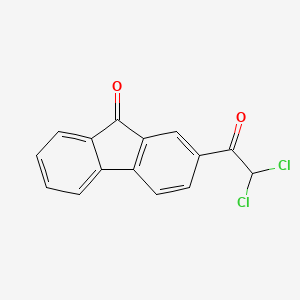
2-(Dichloroacetyl)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloroacetyl)-9H-fluoren-9-one is an organic compound that features a fluorenone core with a dichloroacetyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroacetyl)-9H-fluoren-9-one typically involves the acylation of fluorenone with dichloroacetyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
[ \text{Fluorenone} + \text{Dichloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloroacetyl)-9H-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the dichloroacetyl group or to reduce the fluorenone core.
Substitution: The dichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction may produce fluorenol derivatives.
Applications De Recherche Scientifique
2-(Dichloroacetyl)-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Dichloroacetyl)-9H-fluoren-9-one is not well-characterized. based on its structure, it is likely to interact with biological molecules through covalent bonding or non-covalent interactions. The dichloroacetyl group may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroacetyl chloride: A related compound used in acylation reactions.
Fluorenone: The core structure of 2-(Dichloroacetyl)-9H-fluoren-9-one.
Chloramphenicol: Contains a dichloroacetyl group and is used as an antibiotic.
Uniqueness
This compound is unique due to the combination of the fluorenone core and the dichloroacetyl substituent. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components.
Propriétés
Numéro CAS |
42834-64-0 |
|---|---|
Formule moléculaire |
C15H8Cl2O2 |
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
2-(2,2-dichloroacetyl)fluoren-9-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-15(17)13(18)8-5-6-10-9-3-1-2-4-11(9)14(19)12(10)7-8/h1-7,15H |
Clé InChI |
RIFVOQRZMSRNLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)
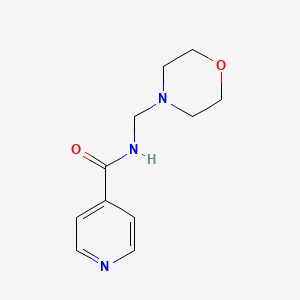
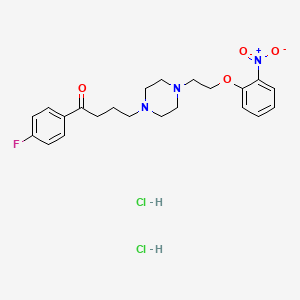
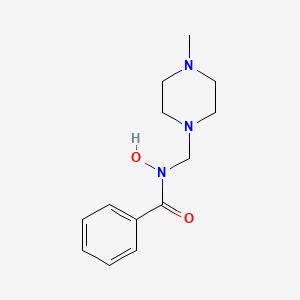
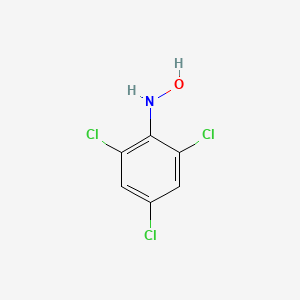
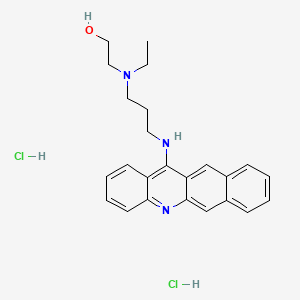
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)
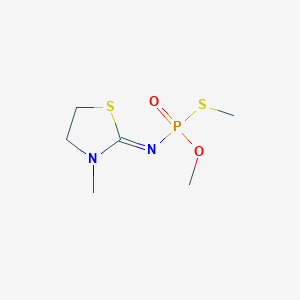
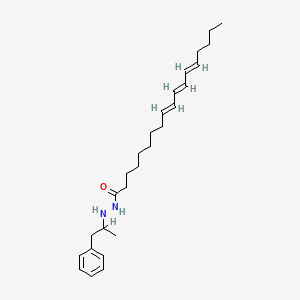
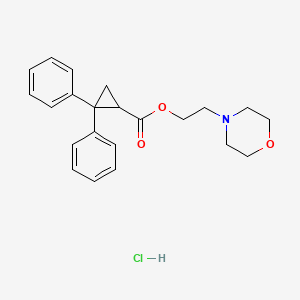
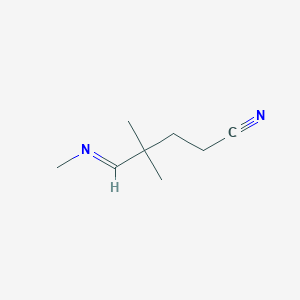
![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)

